CID 2745687
描述
CID 2745687 是一种针对 G 蛋白偶联受体 35 (GPR35) 的特异性、可逆性和竞争性拮抗剂。 该化合物因其潜在的抗癌特性而被研究,尤其是在结直肠癌细胞中,它通过破坏 YAP/TAZ 活性来抑制非锚定依赖性细胞生长 .
作用机制
CID 2745687 通过与 GPR35 竞争性和可逆性结合来发挥作用,从而阻断受体的活性。这种抑制阻止了由激动剂(如帕莫酸)诱导的 GPR35 介导的细胞外信号调节激酶 (ERK1/2) 磷酸化和 β-arrestin 募集的增加。 该化合物的作用破坏了 YAP/TAZ 信号通路,这对结直肠癌细胞的非锚定依赖性生长至关重要 .
类似化合物:
ML-145: 另一种 GPR35 拮抗剂,它竞争性地抑制受体的活性。
色甘酸二钠: 一种激动剂,与 this compound 共享重叠的结合位点。
扎普林纳斯特: 另一种与 GPR35 相互作用的激动剂
比较: this compound 在其作为 GPR35 的特异性、可逆性和竞争性拮抗剂的能力方面是独一无二的,具有高亲和力 (K_i = 12.8 nM)。 与其他一些拮抗剂不同,this compound 不会促进 YAP/TAZ 活性,而是有效地破坏它,使其成为抗癌研究的有希望的候选者 .
生化分析
Biochemical Properties
CID 2745687 interacts with GPR35, a member of the orphan G-protein-coupled receptor family . It acts as a potent antagonist in β-arrestin-2 interaction assays only at human GPR35 . The compound disrupts the activity of YAP/TAZ, which are target genes of GPR35 and are required for anchorage-independent growth of CRC cells .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the growth of CRC cells in an anchorage-independent manner . It reduces the expression of YAP/TAZ target genes, which are relatively higher in GPR35 overexpressed cells . This leads to a decrease in cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the GPR35 receptor . This results in the disruption of YAP/TAZ activity, which is positively correlated to GPR35 expression level . The compound’s inhibitory effect on YAP/TAZ activity is only partly attenuated by ROCK1/2 inhibitor .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the compound exhibits its inhibitory effects on YAP/TAZ activity in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, specifically six-week-old male C57BL/6 mice, this compound (administered orally every day for the last 4 weeks at a dosage of 1 mg/kg) has been observed to reverse Lodoxamide-mediated anti-fibrotic effects .
Metabolic Pathways
It is known that the compound influences the activity of the GPR35 receptor, which is implicated in various signaling processes .
准备方法
合成路线和反应条件: CID 2745687 的合成涉及制备 1-(2,4-二氟苯基)-5-[(2-[(1,1-二甲基乙基)氨基]硫代氧甲基]肼基亚甲基]-1H-吡唑-4-羧酸甲酯。 该化合物是通过一系列反应合成的,这些反应涉及吡唑环的形成以及随后用二氟苯基和硫代氧甲基进行官能化 .
工业生产方法: this compound 的工业生产方法尚未得到广泛的记录。
化学反应分析
反应类型: CID 2745687 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生胺或醇衍生物 .
科学研究应用
CID 2745687 有多种科学研究应用,包括:
化学: 它被用作工具化合物来研究 GPR35 的功能和抑制。
生物学: 该化合物用于细胞分析,以研究其对细胞增殖和信号通路的影響。
医学: this compound 正在被探索用于其在癌症治疗中的潜在治疗应用,特别是结直肠癌。
相似化合物的比较
ML-145: Another GPR35 antagonist that competitively inhibits the receptor’s activity.
Cromolyn Disodium: An agonist that shares an overlapping binding site with CID 2745687.
Zaprinast: Another agonist that interacts with GPR35
Comparison: this compound is unique in its ability to act as a specific, reversible, and competitive antagonist of GPR35 with a high affinity (K_i = 12.8 nM). Unlike some other antagonists, this compound does not promote YAP/TAZ activity but effectively disrupts it, making it a promising candidate for anti-cancer research .
属性
IUPAC Name |
methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLZIBKERMMOA-AWQFTUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CID-2745687 a valuable tool for studying GPR35?
A: CID-2745687 displays high selectivity for the human GPR35 receptor, making it a valuable pharmacological tool. Unlike some other GPR35 ligands, CID-2745687 demonstrates consistent antagonist activity across different assay types, including β-arrestin recruitment, receptor internalization, and G protein activation. [, ] This consistency strengthens its reliability in research settings. Furthermore, its human ortholog selectivity allows for targeted investigation of GPR35 function in human cell lines and tissues, providing more relevant insights for potential therapeutic applications. [, ]
Q2: How does CID-2745687 interact with GPR35 and what are the downstream consequences?
A: CID-2745687 acts as a competitive antagonist at human GPR35. [] It binds to the receptor, likely at a similar site as agonists like cromolyn disodium and zaprinast, preventing their binding and subsequent activation of GPR35. Interestingly, while CID-2745687 demonstrates competitive antagonism for some agonists, it exhibits a non-competitive mode of action against others, such as pamoate. [] This suggests potential complexities in the binding site and mechanism of action depending on the specific agonist involved. Further research is needed to fully elucidate these interactions.
Q3: What is the significance of the structure-activity relationship (SAR) for CID-2745687 and its analogs?
A: While detailed SAR studies on CID-2745687 are limited in the provided literature, it's important to note the compound's key structural features: a substituted pyrazole core, a difluorophenyl ring, and a tert-butylcarbamothioylhydrazinylidene moiety. [] These features likely contribute to its binding affinity and selectivity for human GPR35. Future research exploring modifications to these structural elements could help further optimize its potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for designing novel and improved GPR35 antagonists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。